
3-Ethynylpyridine
Overview
Description
3-Ethynylpyridine (C₇H₅N, MW 103.12 g/mol) is a heterocyclic alkyne featuring a pyridine ring substituted with an ethynyl (–C≡CH) group at the meta position. It is synthesized via deprotection of a triisopropylsilyl (TIPS)-protected precursor using KOH in methanol, yielding 45% as a white solid . Key physical properties include a melting point of 39–40°C, boiling point of 83–84°C (30 mmHg), and flash point of 57°C . Its structure is confirmed by ¹H NMR (δ 3.22 ppm for the ethynyl proton) and ESI-MS .
The ethynyl group enables diverse reactivity, including Sonogashira coupling, hydrogenation, halogenation, and participation in click chemistry . The pyridine ring contributes electron-withdrawing effects and coordination capabilities, making it valuable in materials science, catalysis, and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethynylpyridine can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction, where 3-bromopyridine reacts with acetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under an inert atmosphere and requires a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound often involves similar coupling reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Ethynylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pyridine carboxylic acids.
Reduction: Hydrogenation of the ethynyl group can yield ethylpyridine derivatives.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed under hydrogen gas.
Substitution: Nucleophiles like amines or thiols can react with the ethynyl group under basic conditions.
Major Products:
Oxidation: Pyridine carboxylic acids.
Reduction: Ethylpyridine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
3-Ethynylpyridine has garnered attention in medicinal chemistry, particularly for its role in developing organometallic compounds with potential anticancer properties.
Case Study: Rhenium Complexes
A notable study involved the synthesis of a rhenium complex, Re(2,2'-bipyridine)(this compound)(CO)₃. This complex demonstrated luminescent properties and moderate cytotoxicity against human cervical cancer cells (HeLa). The incorporation of this compound enhanced cellular uptake and increased cytotoxicity to levels comparable to cisplatin, a well-known chemotherapeutic agent .
Compound | Cell Line | Cytotoxicity (μM) |
---|---|---|
Re(CO)₃(bipy)(py-alkyne) | HeLa | 13.0 ± 2.0 |
Cisplatin | HeLa | Comparable |
Environmental Science
In environmental applications, this compound is studied for its degradation pathways by microbial strains, showcasing its potential impact on bioremediation processes.
Case Study: Biodegradation
Research involving Gordonia nitida LE31 revealed that this strain could degrade both 3-ethylpyridine and 3-methylpyridine without lag time, indicating an efficient metabolic pathway. The study highlighted the absence of cyclic intermediates during degradation, with formic acid identified as a metabolite . This finding suggests that this compound can be effectively utilized in bioremediation strategies to mitigate environmental contamination.
Microbial Strain | Substrate Degraded | Metabolite Produced |
---|---|---|
Gordonia nitida LE31 | 3-Ethylpyridine | Formic Acid |
Gordonia nitida LE31 | 3-Methylpyridine | Formic Acid |
Materials Science
The compound is also significant in materials science, particularly in the synthesis of coordination polymers and supramolecular structures.
Case Study: Spin-Crossover Materials
Research on thermally induced spin-crossover in coordination polymers containing this compound has shown promising results. These materials exhibit unique magnetic properties that can be tuned by varying the metal center (Ni, Pd, Pt) and the electron density at the CN 5s orbital . Such materials have potential applications in sensors and data storage technologies.
Metal Center | Spin Transition Temperature (K) |
---|---|
Nickel | Variable |
Palladium | Variable |
Platinum | Variable |
Synthesis Applications
This compound serves as a key building block in various synthetic methodologies, particularly in cycloaddition reactions.
Synthesis of Pyrazoles
A one-pot procedure for synthesizing pyrazoles via 1,3-dipolar cycloaddition involving diazo compounds has been developed using this compound as a reactant. This method allows for regioselective formation of 3,5-disubstituted pyrazoles .
Reaction Type | Product | Yield (%) |
---|---|---|
1,3-Dipolar Cycloaddition | Pyrazoles | High |
Mechanism of Action
The mechanism by which 3-ethynylpyridine exerts its effects depends on the specific reaction or application. In coordination chemistry, it acts as a ligand, binding to metal centers and influencing their reactivity. In organic synthesis, the ethynyl group can participate in various reactions, forming new carbon-carbon or carbon-heteroatom bonds .
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- State at RT : this compound’s solid state contrasts with phenylacetylene’s liquid form, affecting handling in synthetic applications .
- Electronic Effects : The meta-substituted pyridine ring in this compound imposes electron-withdrawing effects, altering reactivity compared to phenylacetylene (electron-neutral) or 2-ethynylthiophene (electron-rich due to sulfur) .
Sonogashira Coupling
- This compound : Reacts with aryl halides to form conjugated systems (e.g., 2,7-bis(pyridin-3-ylethynyl)fluoren-9-one), achieving yields up to 73% . However, steric hindrance from the pyridine ring can reduce yields (e.g., 48% in a securinine derivative synthesis) .
- Phenylacetylene : Typically higher yields (76–96%) due to less steric/electronic interference .
- 2-Ethynylthiophene : Comparable reactivity in click chemistry (85–90% yields), but sulfur may participate in side reactions .
Coordination Chemistry
- This compound : Forms luminescent Re(I) complexes (e.g., [Re(CO)₃(bipy)(py-alkyne)]⁺) for bioimaging and anticancer studies. The pyridine nitrogen facilitates metal coordination .
Hydrogenation and Halogenation
- Selective hydrogenation of this compound yields 3-vinylpyridine, useful in polymer chemistry. Halogenation (e.g., bromine addition) produces dihalogenated derivatives .
- Phenylacetylene undergoes similar reactions but lacks the pyridine ring’s directing effects, leading to different regioselectivity .
Pharmaceuticals
- This compound : Used in aromatase inhibitors (e.g., 6-methoxy-3-(pyridin-3-yl)chroman-4-one) for breast cancer treatment. The pyridine nitrogen enhances binding to enzyme active sites .
- Phenylacetylene Derivatives : Less common in drug design due to the absence of heteroatoms for hydrogen bonding.
Materials Science
- This compound : Key in supramolecular structures (e.g., halogen-bonded parallelograms) and conjugated polymers. Its rigidity and electronic properties enable broad absorption (200–500 nm) and strong emission (553 nm) .
- 4-Ethynylpyridine : Forms structurally distinct coordination polymers due to para-substitution, altering material properties .
Biological Activity
3-Ethynylpyridine (3EP) is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 3EP, including its synthesis, mechanisms of action, and relevant case studies.
This compound is an ethynyl-substituted pyridine derivative that can be synthesized through various methods, including Sonogashira coupling reactions. This reaction typically involves the coupling of a pyridine derivative with an alkyne in the presence of a palladium catalyst, yielding high purity and yield of the desired product .
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that 3EP exhibits notable antimicrobial properties. For instance, derivatives of 3EP have shown effectiveness against various bacterial strains. In a study evaluating the antibacterial activity of carbazole-based ethynylpyridine salts, compounds derived from 3EP exhibited inhibition zones against Escherichia coli, indicating their potential as antibacterial agents .
2. Neuropharmacological Effects
MicroPET studies have indicated that 3EP and its derivatives can selectively bind to metabotropic glutamate receptor 5 (mGluR5) in the brain. This selectivity suggests potential applications in neurological disorders where mGluR5 plays a critical role . The accumulation of radiolabeled derivatives in specific brain regions highlights their utility in imaging and possibly treating neurodegenerative diseases.
3. Toxicological Studies
The compound has also been implicated in studies on tobacco smoke exposure. Research involving non-smoking participants exposed to environments with tobacco smoke indicated that 3EP can serve as a biomarker for assessing exposure levels, which is crucial for understanding its potential health impacts .
The mechanisms underlying the biological activities of 3EP are multifaceted:
- Antibacterial Mechanism : The antibacterial effects observed with derivatives like BMEPC and BMEMC are linked to the generation of reactive nitrogen species (RNS) upon light irradiation, which can disrupt bacterial cell membranes and inhibit growth .
- Neurotransmitter Modulation : The interaction with mGluR5 suggests that 3EP may modulate neurotransmitter release, impacting synaptic plasticity and potentially offering therapeutic benefits in conditions like anxiety and depression .
Case Studies
Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, derivatives of 3EP were tested against Pseudomonas aeruginosa. The results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) as low as 7.8 μg/ml, showcasing the compound's potential as an antimicrobial agent .
Case Study 2: Neuroimaging Applications
A study utilizing [(18)F]FPEB demonstrated that derivatives of 3EP could be used effectively in PET imaging to visualize mGluR5 distribution in the brain. This application could enhance diagnostic capabilities for neurodegenerative conditions by providing real-time imaging data on receptor availability .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Q & A
Q. Basic: What are the established methodologies for synthesizing and characterizing 3-ethynylpyridine?
Answer:
this compound is synthesized via deprotection of silyl-protected precursors (e.g., TIPS-protected ethynylpyridine) using KOH in methanol (45% yield) . Alternatively, visible light-mediated gold-catalyzed conditions achieve higher yields (79%) . Characterization relies on 1H NMR (δ 8.73 ppm for the pyridinic proton, 3.22 ppm for the terminal alkyne proton) and 13C NMR (peaks at ~85–95 ppm for sp-hybridized carbons) . High-resolution mass spectrometry (HRMS) confirms molecular identity, while column chromatography ensures purity .
Q. Basic: What analytical techniques are critical for confirming the purity and structural integrity of this compound?
Answer:
- 1H/13C NMR : Essential for identifying proton environments and carbon hybridization states. The terminal alkyne proton appears as a singlet (δ ~3.2 ppm), while pyridinic protons exhibit distinct splitting patterns (e.g., δ 8.57 ppm for H-6 in CDCl3) .
- HRMS : Validates molecular formula (e.g., C7H5N requires m/z 103.0422) .
- Chromatography : Silica gel chromatography with Et2O/hexanes removes byproducts, ensuring >95% purity .
Q. Advanced: How does this compound facilitate simultaneous SABRE and hPHIP hyperpolarization in NMR studies?
Answer:
this compound’s dual functionality (pyridine for SABRE and alkyne for hPHIP) enables concurrent hyperpolarization. The Ir-IMes catalyst ([Ir(COD)(IMes)Cl]) forms a labile ternary complex with parahydrogen, inducing reversible ligand exchange (SABRE) . Simultaneously, hydrogenation of the alkyne generates hyperpolarized vinyl protons via hPHIP . Key experimental parameters:
- Catalyst activation : Under H2 atmosphere in methanol-d4.
- NMR signal enhancement : Quantified by comparing polarized vs. thermal signals at 400–500 MHz .
Q. Advanced: How do structural isomers of ethynylpyridine (e.g., 2- vs. 3-substituted) differ in reactivity under superacidic conditions?
Answer:
In triflic acid, This compound exhibits higher reactivity than 2-ethynylpyridine due to stabilization of dicationic intermediates. The 3-isomer forms a resonance-stabilized arenium ion, enabling efficient Friedel-Crafts alkylation with benzene, while steric hindrance destabilizes the 2-isomer’s intermediate . Reactivity is confirmed via kinetic studies and 19F NMR monitoring of triflate byproducts .
Q. Advanced: What strategies optimize this compound’s incorporation into coordination complexes for photochemical applications?
Answer:
- Click chemistry : The alkyne group undergoes Cu-free strain-promoted azide-alkyne cycloaddition (SPAAC) to functionalize Ru(II)-arene complexes (e.g., [Ru(η6-cymene)(bpm)(this compound)]+) .
- Anchoring to nanoparticles : Phosphonate-derivatized complexes bind to upconverting nanoparticles (UCNPs), enabling near-infrared light activation .
- Photostability assays : Time-resolved UV-vis spectroscopy and DFT calculations validate ligand dissociation kinetics .
Q. Advanced: How do catalytic systems (e.g., Pd, Au) influence this compound’s reactivity in cross-coupling reactions?
Answer:
- Palladium catalysis : PdCl2(PPh3)2 mediates carbonylative addition to terminal alkynes under CO (5 atm), yielding α,β-unsaturated ketones (84–91% yields) .
- Gold catalysis : Au(I) complexes under visible light enable cyclization with iodoalkynes, forming β-alkynyl-γ-butenolides (79% yield) .
- Key variables : Solvent polarity (DMF vs. THF), temperature (80–120°C), and ligand choice (PPh3 vs. NHCs) critically impact regioselectivity .
Q. Advanced: How can researchers resolve contradictions in reported synthesis yields for this compound?
Answer:
Discrepancies in yields (e.g., 45% vs. 79%) arise from:
- Catalyst choice : Au(I) vs. traditional base-mediated deprotection .
- Reaction time : Extended durations (24 h for KOH vs. 3 h for Au catalysis) .
- Workup protocols : NH4Cl quenching and Et2O extraction minimize alkyne protonolysis .
Recommendation : Optimize via Design of Experiments (DoE) to balance yield and scalability .
Q. Advanced: What role does this compound play in molecular electronics and single-molecule junctions?
Answer:
In meta-linked benzene rings , this compound serves as a π-conjugated bridge, enabling quantum interference effects. Key steps:
Properties
IUPAC Name |
3-ethynylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N/c1-2-7-4-3-5-8-6-7/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRPXACRDTXENY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70947958 | |
Record name | 3-Ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70947958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2510-23-8, 121697-66-3 | |
Record name | 3-Ethynylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2510-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 3-ethynyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethynylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70947958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Ethynylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Ethynylpyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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